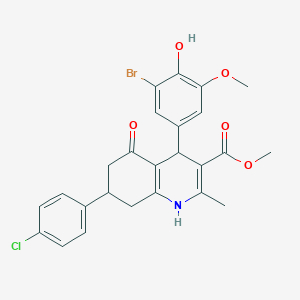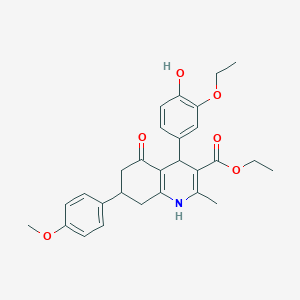![molecular formula C26H37NO2 B389053 2,6-Ditert-butyl-4-[(2-hydroxyphenyl)-piperidin-1-ylmethyl]phenol CAS No. 127704-28-3](/img/structure/B389053.png)
2,6-Ditert-butyl-4-[(2-hydroxyphenyl)-piperidin-1-ylmethyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Ditert-butyl-4-[(2-hydroxyphenyl)-piperidin-1-ylmethyl]phenol is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two tert-butyl groups, a hydroxyphenyl group, and a piperidino group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-[(2-hydroxyphenyl)-piperidin-1-ylmethyl]phenol typically involves multiple steps:
Formation of the Phenol Derivative: The initial step involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2,6-di(tert-butyl)phenol.
Introduction of the Hydroxyphenyl Group: The next step involves the reaction of 2,6-di(tert-butyl)phenol with a hydroxybenzaldehyde derivative under basic conditions to form the corresponding hydroxyphenyl derivative.
Attachment of the Piperidino Group: Finally, the hydroxyphenyl derivative is reacted with piperidine and formaldehyde in a Mannich reaction to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group formed during oxidation, converting it back to the hydroxyphenyl group.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce new substituents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Regeneration of the hydroxyphenyl group.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, 2,6-Ditert-butyl-4-[(2-hydroxyphenyl)-piperidin-1-ylmethyl]phenol is used as a stabilizer in polymer chemistry to prevent degradation. It also serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
The compound has been studied for its antioxidant properties, which are attributed to the phenolic hydroxyl group. It is used in biological assays to investigate its potential protective effects against oxidative stress.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its role as an antioxidant and its ability to modulate biological pathways involved in inflammation and cell signaling.
Industry
Industrially, it is used as an additive in lubricants and fuels to enhance stability and prevent oxidation. It is also employed in the production of high-performance materials due to its stabilizing properties.
作用機序
The mechanism of action of 2,6-Ditert-butyl-4-[(2-hydroxyphenyl)-piperidin-1-ylmethyl]phenol involves its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage. The piperidino group enhances its solubility and bioavailability, allowing it to interact with various molecular targets and pathways, including those involved in antioxidant defense and inflammation.
類似化合物との比較
Similar Compounds
2,6-Di(tert-butyl)-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di(tert-butyl)phenol: A simpler analog without the hydroxyphenyl and piperidino groups, used as an intermediate in organic synthesis.
4-Hydroxy-2,6-di(tert-butyl)phenol: Similar structure but lacks the piperidino group, used as an antioxidant.
Uniqueness
2,6-Ditert-butyl-4-[(2-hydroxyphenyl)-piperidin-1-ylmethyl]phenol is unique due to the presence of both the hydroxyphenyl and piperidino groups, which confer enhanced antioxidant properties and solubility. This makes it more effective in various applications compared to its simpler analogs.
特性
CAS番号 |
127704-28-3 |
|---|---|
分子式 |
C26H37NO2 |
分子量 |
395.6g/mol |
IUPAC名 |
2,6-ditert-butyl-4-[(2-hydroxyphenyl)-piperidin-1-ylmethyl]phenol |
InChI |
InChI=1S/C26H37NO2/c1-25(2,3)20-16-18(17-21(24(20)29)26(4,5)6)23(27-14-10-7-11-15-27)19-12-8-9-13-22(19)28/h8-9,12-13,16-17,23,28-29H,7,10-11,14-15H2,1-6H3 |
InChIキー |
VPDSZFFCLBKLKX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=C2O)N3CCCCC3 |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=C2O)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-acetyl-2-[4-(diethylamino)-2-methoxybenzylidene]-5-(2,4-dimethoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B388970.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B388972.png)



![1-[1-(4-CHLOROPHENYL)-5-{4-[(2,6-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE](/img/structure/B388978.png)
![ETHYL (2E)-5-(2,4-DIMETHOXYPHENYL)-2-({3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388980.png)



![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388988.png)
![Cyclohexyl 7-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B388989.png)
![7,8-dimethyl-2-{(E)-1-[2-(trifluoromethyl)phenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one](/img/structure/B388991.png)

